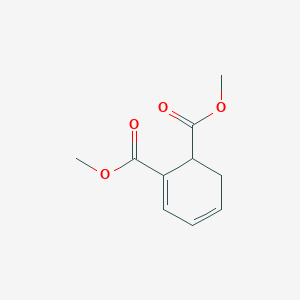
Dimethyl cyclohexa-2,4-diene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl cyclohexa-2,4-diene-1,2-dicarboxylate is an organic compound with the molecular formula C10H12O4. It is a derivative of cyclohexadiene and contains two ester functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl cyclohexa-2,4-diene-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the Diels-Alder reaction between a diene and a dienophile, followed by esterification. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions. The process is optimized for efficiency, with continuous monitoring of reaction parameters to maintain consistent product quality. The final product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Dimethyl cyclohexa-2,4-diene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Dimethyl cyclohexa-2,4-diene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of pigments, dyes, and other industrial chemicals
Mechanism of Action
The mechanism by which dimethyl cyclohexa-2,4-diene-1,2-dicarboxylate exerts its effects depends on the specific context of its use. In chemical reactions, its reactivity is influenced by the electron-rich diene system and the electron-withdrawing ester groups. These features make it a versatile intermediate in various synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: This compound is structurally similar but has different reactivity due to the position of the ester groups.
Cyclohexa-1,4-diene: An isomer with different chemical properties and applications.
Uniqueness
Dimethyl cyclohexa-2,4-diene-1,2-dicarboxylate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and makes it valuable in various synthetic applications .
Properties
CAS No. |
90295-61-7 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
dimethyl cyclohexa-2,4-diene-1,2-dicarboxylate |
InChI |
InChI=1S/C10H12O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-5,8H,6H2,1-2H3 |
InChI Key |
BYYGIKKVHGWCRC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















